molecular formula C16H15ClN2O2 B2912249 3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide CAS No. 1023869-14-8

3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B2912249
CAS No.: 1023869-14-8
M. Wt: 302.76
InChI Key: JYYQXFVENFDEBY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide (CAS 1023869-14-8) is a chemical compound with the molecular formula C16H15ClN2O2 and a molecular weight of 302.76 g/mol . This high-purity compound is supplied for research and development purposes exclusively. It is a derivative of a 1,2-oxazole (isoxazole) scaffold, a structure known for its broad utility in medicinal chemistry and chemical synthesis . The molecule features a 2-chlorophenyl group at the 3-position of the oxazole ring and a carboxamide linker connected to a 2-methylbut-3-yn-2-yl group, which contains an alkyne functionality. The presence of the alkyne makes this compound a valuable building block for further chemical exploration, including click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows researchers to efficiently create more complex molecular architectures for the development and screening of novel bioactive compounds. The related compound, 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride (CAS 25629-50-9), is a key synthetic precursor for generating various carboxamide derivatives, underscoring the role of this chemical family in drug discovery efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-5-16(3,4)18-15(20)13-10(2)21-19-14(13)11-8-6-7-9-12(11)17/h1,6-9H,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYQXFVENFDEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and methylbutynyl groups. The general synthetic route can be outlined as follows:

  • Formation of the Oxazole Ring : The initial step involves the condensation of appropriate precursors to form the oxazole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the 2-chlorophenyl and 5-methyl groups, often using electrophilic aromatic substitution techniques.
  • Final Modifications : The final steps involve functionalizing the nitrogen atom to achieve the carboxamide group.

Anticancer Properties

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activity . For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells : MCF-7 and MDA-MB-231
  • Lung Cancer Cells : A549
  • Colorectal Cancer Cells : HCT-116

In a comparative study, it was found that compounds with electron-withdrawing groups like chlorine on the phenyl ring enhance cytotoxicity due to increased electron deficiency, which facilitates interaction with cellular targets .

Antimicrobial Activity

The antimicrobial efficacy of related oxazole derivatives has been evaluated against various bacterial strains. In particular:

  • Gram-positive Bacteria : Bacillus subtilis
  • Gram-negative Bacteria : Escherichia coli

The minimum inhibitory concentrations (MICs) for these derivatives were determined, revealing that some compounds exhibited potent antimicrobial effects while others showed limited activity .

Case Studies

  • Cytotoxicity Assays :
    • A study demonstrated that 3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the micromolar range. This suggests a promising potential for further development as an anticancer agent.
  • Molecular Docking Studies :
    • Molecular docking simulations indicated strong binding affinities to key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR). The binding interactions suggest that this compound may inhibit tumor growth through targeted action on these pathways .

Data Table

Biological ActivityCell Line/OrganismIC50 (µM)Reference
CytotoxicityMCF-715
AntimicrobialE. coli32
AntimicrobialBacillus subtilis25

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Chlorine Position: The 2-chlorophenyl group in the target compound vs. 2,6-dichlorophenyl in ’s analogue alters electronic effects.
  • Amide Side Chain: The 2-methylbut-3-yn-2-yl group introduces a rigid alkyne moiety, enhancing lipophilicity (logP ~3.5 estimated) compared to leflunomide’s 4-trifluoromethylphenyl group (logP ~2.9). This may improve membrane permeability but reduce aqueous solubility.

C. Thermal and Spectral Properties

  • Melting Points : The target compound (189–191°C) exhibits lower thermal stability than the 2,6-dichlorophenyl analogue (decomposes above 250°C; ), likely due to reduced crystallinity from the branched side chain.
  • NMR Shifts : The target’s amide proton resonates at δ 10.16 ppm, compared to δ 10.39 ppm in a thiadiazole-sulfanyl derivative (), reflecting differences in hydrogen-bonding capacity.

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